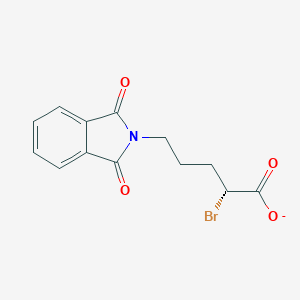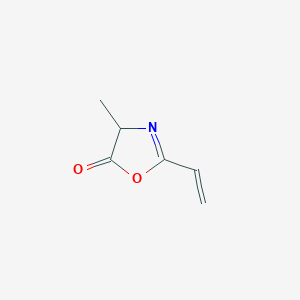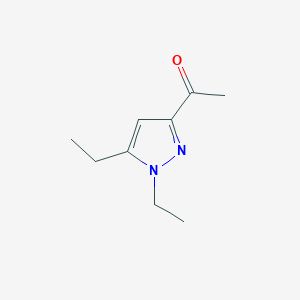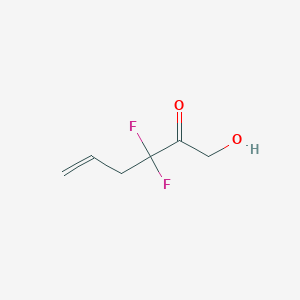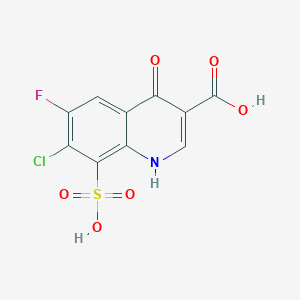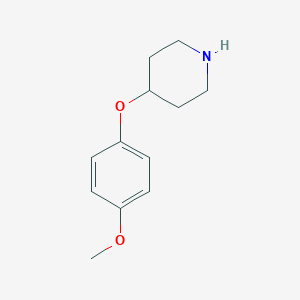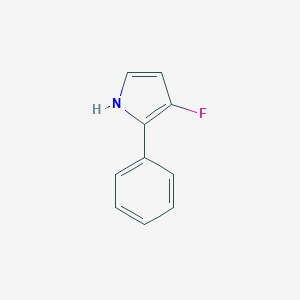
3-fluoro-2-phenyl-1H-pyrrole
Vue d'ensemble
Description
3-fluoro-2-phenyl-1H-pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms . The 3-fluoro-2-phenyl-1H-pyrrole has a fluorine atom and a phenyl group attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrroles, including fluorinated pyrroles, has been extensively studied . One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary amines with 1,4-diketones . Other methods include cyclization, ring annulation, cycloaddition, direct C-H arylation, and metal-catalyzed reactions . The specific synthesis route for 3-fluoro-2-phenyl-1H-pyrrole is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of 3-fluoro-2-phenyl-1H-pyrrole consists of a pyrrole ring with a fluorine atom and a phenyl group attached to it . The exact positions of these substituents on the pyrrole ring can vary, leading to different isomers .Chemical Reactions Analysis
Pyrroles, including fluorinated pyrroles, are known to undergo a variety of chemical reactions . These include electrophilic substitution, nucleophilic substitution, and oxidation reactions . The specific reactions that 3-fluoro-2-phenyl-1H-pyrrole can undergo are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Electron Delocalization in Pyrrole Derivatives : A study by Hildebrandt, Schaarschmidt, and Lang (2011) investigated the electronic and structural properties of pyrrole compounds similar to 3-fluoro-2-phenyl-1H-pyrrole. They found significant electron delocalization in these compounds, which could be important for understanding their electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).
Pyrroles as Inhibitors of p38 Kinase : De Laszlo et al. (1998) identified pyrroles as potent inhibitors of p38 kinase. Their findings indicate that these compounds have potential therapeutic applications in inflammation and possibly other diseases (De Laszlo et al., 1998).
Anion Binding and Sensing : Anzenbacher et al. (2000) described the use of fluorinated pyrrole derivatives for anion binding. These compounds showed enhanced affinity for certain anions like fluoride and dihydrogen phosphate, suggesting potential applications in sensing technologies (Anzenbacher et al., 2000).
Ortho Lithiation of Fluorophenyl Pyrroles : A study by Faigl et al. (1998) focused on the lithiation of 1-(fluorophenyl)pyrroles, demonstrating a special directing effect of the fluorine atom. This could be relevant for the synthesis of complex organic molecules (Faigl et al., 1998).
Synthesis and Characterization of Heterocycle-Based Molecules : Murthy et al. (2017) synthesized and characterized a molecule similar to 3-fluoro-2-phenyl-1H-pyrrole, highlighting its potential role in non-linear optics and as a cancer drug lead compound (Murthy et al., 2017).
Anticancer Activity of Fluorinated Pyrrole Derivatives : Olszewska et al. (2020) evaluated the anticancer activity of fluorinated pyrrole derivatives, indicating their potential as therapeutic agents in treating cancer (Olszewska et al., 2020).
Fluorescent pH Sensor from Pyrrole Derivatives : Yang et al. (2013) designed a heteroatom-containing organic fluorophore based on pyrrole, which acts as a fluorescent pH sensor. This demonstrates potential applications in environmental monitoring and diagnostics (Yang et al., 2013).
Propriétés
IUPAC Name |
3-fluoro-2-phenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXICUQBWAMKUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-2-phenyl-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




